Home > Products > Screening Compounds P141323 > 5-Oxo Atorvastatin
5-Oxo Atorvastatin - 1391052-82-6

5-Oxo Atorvastatin

Catalog Number: EVT-1478355
CAS Number: 1391052-82-6
Molecular Formula: C33H33FN2O5
Molecular Weight: 556.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-oxo-ETE is a potent inflammatory mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. [, , , , , , ] It acts primarily as a chemoattractant for neutrophils and eosinophils, key cells involved in inflammatory responses. [, , , , , , ]

Future Directions
  • Developing OXE receptor antagonists: Blocking the OXE receptor could offer a therapeutic strategy for treating inflammatory and allergic diseases driven by 5-oxo-ETE. [, ] Several studies have explored the development of such antagonists. [, , ]
  • Further elucidating its role in cancer: Investigating the mechanisms by which 5-oxo-ETE promotes cancer cell survival and tumor progression could identify novel therapeutic targets. []
  • Exploring its interaction with other mediators: Understanding how 5-oxo-ETE interacts with other inflammatory mediators and chemokines could provide a more comprehensive view of its role in the inflammatory cascade. []
  • Compound Description: This compound is described as a 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor and has been shown to effectively reduce both triglyceride and cholesterol levels [].

2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide

  • Compound Description: This compound is identified as a novel impurity found in the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a key intermediate in the production of atorvastatin [].

2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide

  • Compound Description: Similar to the previous compound, this is another novel impurity identified during the synthesis of the atorvastatin intermediate, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide [].

5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE)

  • Compound Description: 5-oxo-ETE is a potent chemoattractant for myeloid cells, including eosinophils and neutrophils [, , ]. It is synthesized from 5-HETE (5S-hydroxy-6,8,11,14-eicosatetraenoic acid) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). 5-Oxo-ETE has been implicated in inflammatory responses and has been investigated as a potential therapeutic target in diseases like asthma and cancer.
Source and Classification

5-Oxo Atorvastatin is classified under the category of statins, which are lipid-lowering medications. Statins are typically used to manage hyperlipidemia and reduce the risk of cardiovascular events. The compound is synthesized from Atorvastatin through specific chemical modifications that enhance its therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Oxo Atorvastatin can be achieved through various methods, with notable advancements in synthetic strategies. One prominent approach involves the use of multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules in fewer steps compared to traditional methods. For instance, a concise synthesis route has been reported that utilizes an Ugi reaction to produce key intermediates with high yields .

Another method includes the Paal–Knorr synthesis route, which typically involves multiple steps but has been optimized to streamline the process, reducing the number of required reactions to four . This optimization not only enhances yield but also minimizes time and resource consumption.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-Oxo Atorvastatin features a characteristic lactone ring typical of statins, alongside additional functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C33_{33}H35_{35}F2_{2}N2_{2}O5_{5}
  • Molecular Weight: Approximately 559.64 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

5-Oxo Atorvastatin undergoes several chemical reactions during its synthesis and metabolic processes. Key reactions include:

  • Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
  • Reduction: The compound may also participate in reduction reactions, particularly involving carbonyl groups, which can alter its biological activity.

These reactions are critical for both the synthesis and modification of 5-Oxo Atorvastatin, influencing its therapeutic effectiveness.

Mechanism of Action

Process and Data

The mechanism of action for 5-Oxo Atorvastatin primarily involves inhibition of hydroxymethylglutaryl-CoA reductase. By binding to this enzyme, the compound effectively reduces cholesterol synthesis in the liver, leading to decreased levels of low-density lipoprotein cholesterol in the bloodstream. This action is supported by quantitative data indicating significant reductions in cholesterol levels following administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5-Oxo Atorvastatin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of statins.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

Scientific Uses

5-Oxo Atorvastatin is primarily utilized in research settings aimed at understanding lipid metabolism and cardiovascular health. Its applications include:

  • Pharmacological Studies: Investigating its efficacy as a cholesterol-lowering agent compared to other statins.
  • Drug Development: Serving as a lead compound for developing new derivatives with enhanced bioactivity or reduced side effects.
  • Clinical Research: Exploring its potential benefits in various populations, including those with specific genetic predispositions to hyperlipidemia.
Introduction to 5-Oxo Atorvastatin

Definition and Structural Classification

5-Oxo Atorvastatin (CAS No. 1391052-82-6) is a chemically modified derivative and a critical synthetic intermediate of the blockbuster cholesterol-lowering drug atorvastatin (Lipitor). Its systematic IUPAC name is (3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid, reflecting its complex polyfunctional structure. The molecular formula is C₃₃H₃₃FN₂O₅, with a molecular weight of 556.62 g/mol [3] [6]. Structurally, it belongs to the dihydroxy acid-derived pyrrole class, characterized by:

  • A central 1H-pyrrole ring substituted at the 2-position with a 4-fluorophenyl group, at the 3-position with a phenyl group, at the 4-position with a phenylcarbamoyl group, and at the 5-position with an isopropyl group.
  • A heptanoic acid side chain attached to the pyrrole nitrogen (N1), featuring a ketone group at C5 (hence "5-Oxo"), a hydroxyl group at C3 in the R-configuration, and a terminal carboxylic acid [4] [6]. This ketone moiety distinguishes it from atorvastatin (which has a 3,5-dihydroxyheptanoic acid chain) and underpins its role as a synthetic precursor.
  • Table 1: Key Physicochemical Properties of 5-Oxo Atorvastatin [3] [6]
PropertyValue
CAS Registry Number1391052-82-6
Molecular FormulaC₃₃H₃₃FN₂O₅
Molecular Weight556.62 g/mol
Melting Point73-74°C
Boiling Point768.0 ± 70.0 °C (at 760 mmHg)
Density1.2 ± 0.1 g/cm³
LogP (Partition Coefficient)5.32
Flash Point418.2 ± 35.7 °C

Historical Development and Discovery Context

The discovery of 5-Oxo Atorvastatin is intrinsically linked to the development of atorvastatin calcium, patented by Bruce Roth of Parke-Davis (Warner-Lambert, later Pfizer) in 1986 and approved by the FDA in 1996 [2] [5]. During the extensive synthetic optimization of atorvastatin for large-scale production, researchers identified and characterized numerous process-related impurities and synthetic intermediates. 5-Oxo Atorvastatin emerged as a key strategic intermediate in several synthetic routes due to the chemical handle provided by its C5 ketone group [8]. This carbonyl allows for stereoselective reduction (e.g., using chiral reducing agents like B-chlorodiisopinocampheylborane or catalytic hydrogenation) to introduce the crucial 5R-hydroxyl group present in the final active pharmaceutical ingredient (API), atorvastatin [8] [10]. Its identification and isolation coincided with the pharmaceutical industry's growing emphasis on rigorous impurity profiling and control (ICH guidelines Q3A/B) for complex synthetic molecules like statins in the late 1990s and early 2000s.

Role as a Key Intermediate in Atorvastatin Synthesis

5-Oxo Atorvastatin plays a pivotal role in the multi-step synthesis of atorvastatin calcium, primarily serving two critical functions:

  • Precursor for Stereoselective Reduction: The most significant role of 5-Oxo Atorvastatin is as the immediate precursor for introducing the C5 stereocenter of atorvastatin. Chemoselective reduction of the C5 ketone within the 5-Oxo structure, typically employing a borane-based reducing agent under carefully controlled conditions (e.g., (-)-B-chlorodiisopinocampheylborane, [(Ipc)₂BCl]), achieves the desired (3R,5R) diastereomer of atorvastatin with high enantiomeric excess [8] [10]. This step is crucial because the 3R,5R configuration is essential for optimal inhibition of HMG-CoA reductase.

  • Impurity in API Manufacturing: During the synthesis of atorvastatin, 5-Oxo Atorvastatin can arise as a process-related impurity. This can occur through several pathways:

  • Incomplete reduction of the C5 ketone during the final step converting 5-Oxo Atorvastatin to atorvastatin.
  • Over-reduction or side reactions during earlier synthetic stages intended to form the 5-Oxo intermediate itself.
  • Oxidation of the C5 alcohol in atorvastatin under specific storage or stress conditions (though less common) [3] [4]. Consequently, rigorous analytical methods (e.g., HPLC, LC-MS) are employed to monitor and control levels of 5-Oxo Atorvastatin (often designated as Atorvastatin Impurity 37) within strict limits in the final API to ensure quality, safety, and efficacy [3] [4] [6].

  • Table 2: Role of 5-Oxo Atorvastatin in Synthesis and Analysis

RoleDescriptionKey Synthetic Step/Analytical ConcernCitation
Synthetic IntermediatePrecursor for stereoselective introduction of the 5R-hydroxyl group of Atorvastatin via ketone reduction.Reduction with borane complexes (e.g., (Ipc)₂BCl) or catalytic hydrogenation. [8] [10]
Process-Related Impurity (Impurity 37)Arises from incomplete reduction of the 5-keto group during API synthesis or potential oxidation/degradation.Monitored and controlled (<0.15% typical limit) in API by HPLC/LC-MS. [3] [4]
Reference StandardUsed in analytical method development (AMD), validation (AMV), and Quality Control (QC) for Atorvastatin API and finished products.Essential for confirming identity and quantifying impurity levels. [4] [6]
Building Block for RadiolabelingServes as a precursor in synthetic routes for radioactive analogs like [¹⁸F]Atorvastatin for research.Used in Ru-mediated ¹⁸F-deoxyfluorination or other modifications. [7]

Beyond its traditional roles, 5-Oxo Atorvastatin serves as a critical building block in advanced research applications. Notably, it acts as a precursor in the synthesis of radiolabeled atorvastatin analogs, such as [¹⁸F]Atorvastatin, developed for positron emission tomography (PET) studies. In these syntheses, the well-defined chemical handle of the 5-Oxo structure (or protected derivatives thereof) can be utilized in complex radiochemical pathways, such as ruthenium-mediated ¹⁸F-deoxyfluorination, to introduce the radioactive fluorine-18 isotope while maintaining the core structure necessary for biological activity studies [7]. Furthermore, it is an essential reference standard in pharmaceutical quality control laboratories worldwide. Its use in Analytical Method Development (AMD), Method Validation (AMV), and routine Quality Control (QC) testing ensures the purity, stability, and consistency of commercial atorvastatin products, supporting regulatory filings (ANDA) and commercial manufacturing [4] [6].

  • 5-Oxo Atorvastatin
  • Atorvastatin (Lipitor)
  • Atorvastatin Calcium
  • [¹⁸F]Atorvastatin
  • Atorvastatin Impurity 37

Properties

CAS Number

1391052-82-6

Product Name

5-Oxo Atorvastatin

IUPAC Name

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid

Molecular Formula

C33H33FN2O5

Molecular Weight

556.63

InChI

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1

SMILES

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Synonyms

(γR)-2-(4-Fluorophenyl)-γ-hydroxy-5-(1-methylethyl)-δ-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.